

A Technical Guide to the Biological Activities of Calendic Acid

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Compound of Interest

Compound Name: *Calendic acid*

Cat. No.: *B1236414*

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Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the key biological activities of **calendic acid**, a conjugated linolenic acid isomer found predominantly in *Calendula officinalis*. It synthesizes findings from pivotal studies, focusing on the compound's anti-cancer, anti-inflammatory, and metabolic-modulating properties. The guide includes detailed experimental methodologies, quantitative data summaries, and visual representations of key molecular pathways to support further research and development.

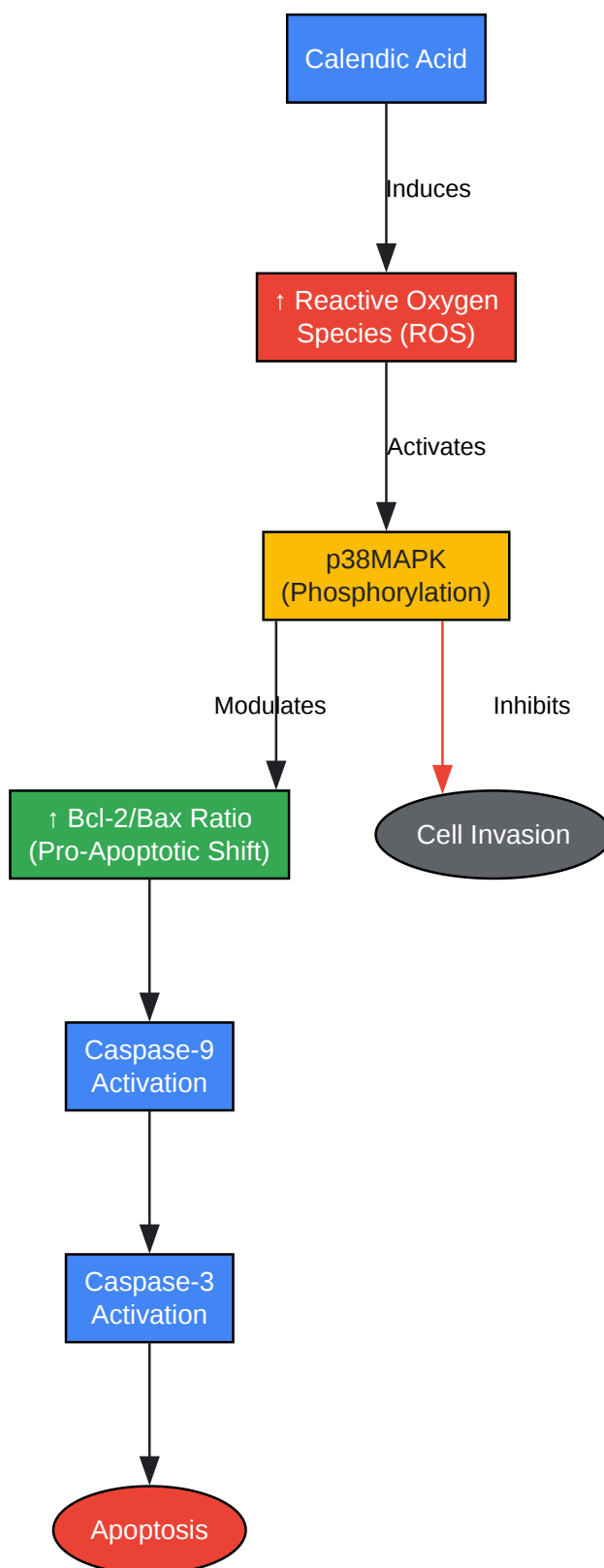
Anti-Cancer Activity

Calendic acid has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines.^{[1][2]} Its primary mechanisms of action involve the induction of apoptosis and the inhibition of cancer cell invasion, often mediated through the activation of oxidative stress-related signaling pathways.^[1]

Molecular Mechanism: Apoptosis and Anti-Invasion

Studies on human choriocarcinoma (JEG-3) cells have elucidated a key pathway for **calendic acid**'s anti-cancer effects. Both α - and β -isomers of **calendic acid** induce apoptosis and suppress cell invasion by increasing intracellular oxidative stress.^[1] This is marked by elevated levels of reactive oxygen species (ROS) and lipid peroxidation. The heightened oxidative stress subsequently activates the p38 Mitogen-Activated Protein Kinase (p38MAPK) signaling cascade.^[1] Phosphorylation and activation of p38MAPK lead to a downstream modulation of

the Bcl-2 family proteins, specifically upregulating the pro-apoptotic Bax and downregulating the anti-apoptotic Bcl-2. This shift in the Bcl-2/Bax ratio culminates in the activation of initiator caspase-9 and effector caspase-3, executing the apoptotic program.[1]



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Caption: Apoptosis signaling pathway induced by **calendric acid** in cancer cells.

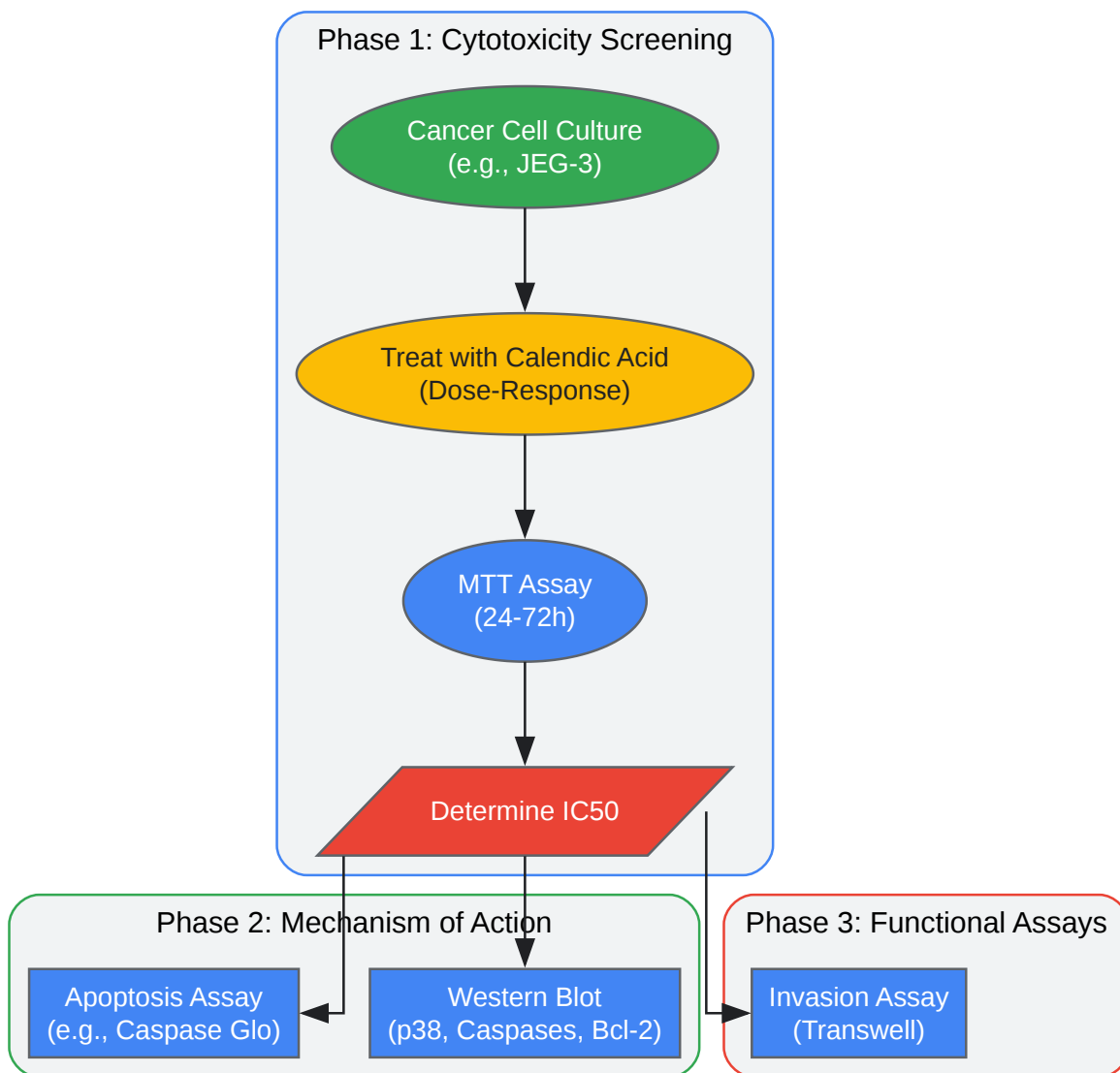
Quantitative Data: Cytotoxicity and Anti-Invasion

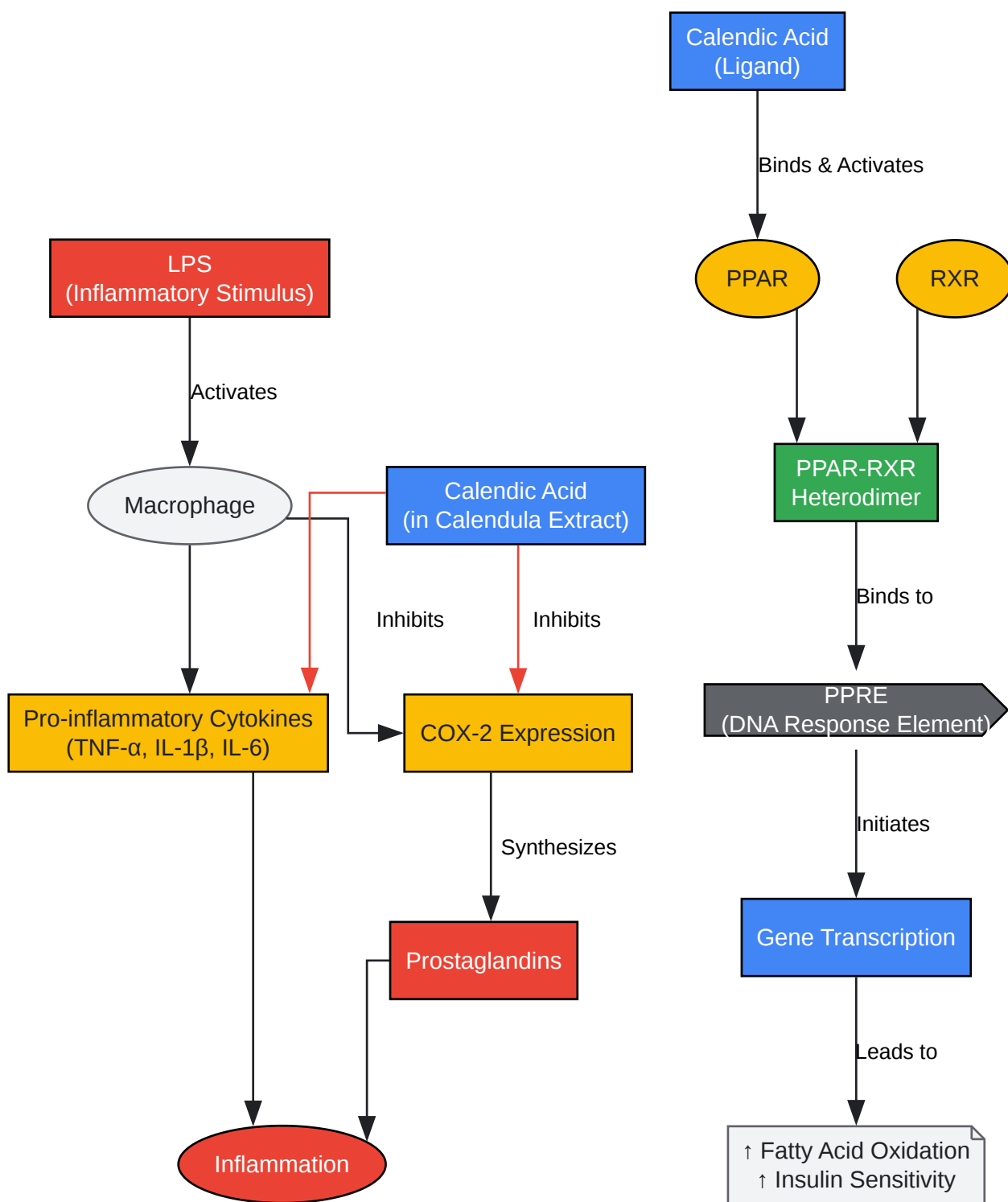
The following table summarizes the quantitative findings from a key study on JEG-3 choriocarcinoma cells. The data illustrates a dose-dependent effect of α - and β -calendic acid on cell viability and invasion.

Parameter	Treatment Group	Concentration (μ M)	Result (% of Control)	Citation
Cell Viability	α -Calendic Acid	50	~75%	[1]
		100	~50%	
		200	~30%	
β -Calendic Acid	50	~80%	[1]	
	100	~55%		
	200	~40%		
Cell Invasion	α -Calendic Acid	100	~40%	[1]
	β -Calendic Acid	100	~50%	

Experimental Protocols

A typical workflow for evaluating the anti-cancer properties of a compound like **calendic acid** involves a series of in vitro assays to measure cytotoxicity, apoptosis, and protein expression.





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References

- 1. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α -calendic acid and β -calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calendic_acid [bionity.com]
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